![molecular formula C22H19NO4S B066301 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid CAS No. 186320-06-9](/img/structure/B66301.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogel Construction
Fmoc-functionalized amino acids, including Fmoc-L-3-Thienylalanine, have been used to construct hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. These materials find a wide range of applications in various fields such as drug delivery, tissue engineering, and regenerative medicine .
pH-Controlled Gelation
An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means that the gelation process can be controlled by adjusting the pH, which is significant among gelators .
High Thermal Stability
Fmoc-functionalized amino acids exhibit high thermal stability . This makes them suitable for applications that require stability under high temperature conditions .
Drug Delivery
Fmoc-functionalized amino acids have been used as drug carriers . They can encapsulate drugs and release them in a controlled manner, improving the efficacy and reducing the side effects of the drugs .
Tissue Engineering
Fmoc-functionalized amino acids, such as Fmoc-L-3-Thienylalanine, can be used in tissue engineering . For example, Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Biomedical Applications
Fmoc-functionalized amino acids are suitable for biological, biomedical, and biotechnological applications . They can be used as diagnostic tools for imaging and as scaffolds for bioprinting applications .
Mechanism of Action
Target of Action
As an alanine derivative , it may interact with proteins or enzymes that recognize or process alanine residues
Mode of Action
As an alanine derivative , it might mimic the natural amino acid alanine in biochemical interactions, potentially influencing protein structure or function. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which could play a role in its interactions with other molecules.
Result of Action
As an alanine derivative , it might influence processes involving alanine, potentially affecting protein structure or function
Action Environment
The action, efficacy, and stability of Fmoc-L-3-Thienylalanine could be influenced by various environmental factors. These might include the pH, temperature, and presence of other molecules in its environment. The compound is recommended to be stored at 2-8°C , suggesting that it might be sensitive to temperature.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid |
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